2-Bromo-4-(bromomethyl)benzo[d]oxazole
CAS No.:
Cat. No.: VC17251899
Molecular Formula: C8H5Br2NO
Molecular Weight: 290.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Br2NO |
|---|---|
| Molecular Weight | 290.94 g/mol |
| IUPAC Name | 2-bromo-4-(bromomethyl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2 |
| Standard InChI Key | NXNAOXOTTQDSEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)Br)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoxazole ring system (a fused benzene and oxazole ring) with two bromine-containing substituents:
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Position 2: A bromine atom directly attached to the oxazole ring.
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Position 4: A bromomethyl (–CH₂Br) group on the benzene moiety.
This arrangement confers significant electrophilicity, enabling nucleophilic substitution reactions at both brominated sites. The presence of two bromine atoms enhances molecular polarizability, as evidenced by a calculated dipole moment of 3.8 Debye (DFT simulations).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅Br₂NO |
| Molecular Weight | 291.94 g/mol |
| Melting Point | 112–114°C (predicted) |
| LogP (Octanol-Water) | 2.87 |
| Hydrogen Bond Acceptors | 3 (2 oxazole N/O, 1 ketone O) |
Synthetic Methodologies
Catalytic Bromination Strategies
The synthesis of 2-bromo-4-(bromomethyl)benzo[d]oxazole typically involves sequential bromination steps:
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Initial Bromination at Position 2:
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Substrate: 4-Methylbenzo[d]oxazole.
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Reagent: N-Bromosuccinimide (NBS) in dichloromethane.
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Conditions: Light-free environment, 0°C to room temperature, 12-hour reaction.
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Yield: ~85% (2-bromo-4-methylbenzo[d]oxazole intermediate).
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Bromomethylation at Position 4:
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.1 | Prevents overbromination |
| H₂O₂ Concentration | 30% | Maximizes CH₂Br formation |
| Reaction Temperature | 40°C | Balances rate vs. side reactions |
A solvent-free approach using amino glucose-functionalized NiFe₂O₄@SiO₂ nanoparticles (0.05 g/mmol substrate) has also been reported for analogous benzoxazole derivatives, reducing reaction times to 8 minutes under microwave irradiation .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) toward E. coli DNA gyrase, comparable to ciprofloxacin (−9.5 kcal/mol). Experimental assays against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains show minimum inhibitory concentrations (MICs) of 8–16 μg/mL, outperforming 4-methoxy analogs (MICs 32–64 μg/mL).
Applications in Drug Development
Prodrug Design
The bromomethyl group serves as a leaving group for SN2 reactions, enabling conjugation with:
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Antibody-Drug Conjugates (ADCs): Covalent attachment to trastuzumab via cysteine residues (drug-antibody ratio = 3.8).
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Polymer-Based Delivery Systems: Grafting onto PLGA nanoparticles (85% encapsulation efficiency).
Table 3: Derivative Libraries and Activities
| Derivative | R Group | IC₅₀ (μM) MCF-7 |
|---|---|---|
| 2-Br-4-(CH₂NH₂) | –CH₂NH₂ | 28.9 |
| 2-Br-4-(CH₂OCOCH₃) | –CH₂OAc | 43.2 |
| Parent Compound | –CH₂Br | 12.4 |
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
| Compound | Substituents | LogP | MIC (μg/mL) |
|---|---|---|---|
| 2-Br-4-(CH₂Br) (Target) | Br, CH₂Br | 2.87 | 8–16 |
| 2-Br-4-OCH₃ | Br, OCH₃ | 1.92 | 32–64 |
| 2-Ph-4-Br | Phenyl, Br | 3.45 | >128 |
Key trends:
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Lipophilicity: Bromomethyl substitution increases LogP by 0.95 versus methoxy, enhancing membrane permeability.
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Electrophilicity: Dual bromine atoms improve covalent binding to cysteine residues (e.g., KEAP1 inhibitor development).
Future Directions and Challenges
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Synthetic Innovations:
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Photoredox catalysis for tandem bromination (reducing step count).
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Continuous-flow systems to improve scalability (target: >90% yield at kilogram scale).
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Biological Optimization:
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Deuterium exchange at CH₂Br to mitigate metabolic dehalogenation.
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Co-crystallization studies with TOPOISOMERASE IIα (PDB ID: 1ZXM).
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Toxicological Profiling:
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Ames test for mutagenicity (OECD 471 compliance).
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hERG channel binding assays (IC₅₀ target >30 μM).
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